3-Methylnonan-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

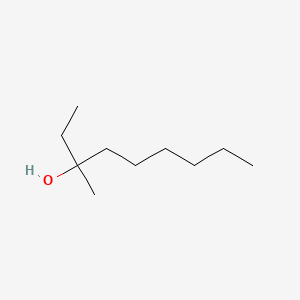

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylnonan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O/c1-4-6-7-8-9-10(3,11)5-2/h11H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBFPIMCUSPDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C)(CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30885160 | |

| Record name | 3-Nonanol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21078-72-8 | |

| Record name | 3-Methyl-3-nonanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21078-72-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nonanol, 3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021078728 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nonanol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nonanol, 3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30885160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylnonan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Methylnonan 3 Ol and Analogues

The Grignard reaction is the principal method for synthesizing 3-methylnonan-3-ol. organic-chemistry.orgmmcmodinagar.ac.in This reaction involves the nucleophilic addition of a Grignard reagent to a ketone. organic-chemistry.org For the synthesis of this compound, the reaction would typically involve the addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to nonan-3-one, or alternatively, the addition of a hexyl Grignard reagent (e.g., hexylmagnesium chloride) to 2-butanone.

The general mechanism begins with the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the ketone. socratic.org This forms a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the final tertiary alcohol. socratic.org

A similar approach can be used to synthesize analogues. For instance, the synthesis of 3-methylpentan-3-ol can be accomplished by reacting ethyl acetate (B1210297) with a Grignard reagent derived from 2-methylpropyl bromide. pearson.com This reaction proceeds through a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. pearson.com

Catalytic Systems in 3 Methylnonan 3 Ol Synthesis

While the Grignard reaction is effective, side reactions such as enolization and reduction can lower the yield of the desired tertiary alcohol. organic-chemistry.orgthieme-connect.com To mitigate these issues and improve reaction efficiency, various catalytic systems have been developed. These systems often employ Lewis acids or other additives to activate the ketone and promote the desired 1,2-addition. thieme-connect.com

One notable advancement is the use of metal-free catalytic systems. For example, a system using tetrabutylammonium (B224687) chloride (NBu4Cl) as a catalyst and diglyme (B29089) (DGDE) as an additive in tetrahydrofuran (B95107) (THF) has been shown to enhance the nucleophilic addition of Grignard reagents to ketones. organic-chemistry.orgacs.org The NBu4Cl is believed to shift the Schlenk equilibrium towards the dimeric Grignard reagent, which favors the desired addition pathway, while DGDE increases the nucleophilicity of the Grignard reagent through coordination. acs.org

Lanthanide halides, such as cerium chloride (CeCl3) and lanthanum chloride-lithium chloride complex (LaCl3·2LiCl), have also proven to be effective in promoting the addition of Grignard reagents to ketones. thieme-connect.com These Lewis acids activate the ketone, thereby reducing the occurrence of side reactions. thieme-connect.com The LaCl3·2LiCl complex is particularly advantageous due to its solubility in THF, allowing for its use in catalytic amounts. thieme-connect.com

Furthermore, copper(I)-based catalytic systems have been developed for the asymmetric addition of Grignard reagents to ketones, enabling the synthesis of chiral tertiary alcohols with high enantioselectivity. researchgate.net These systems often utilize chiral phosphine (B1218219) ligands to control the stereochemical outcome of the reaction. researchgate.net

Organometallic complexes of other transition metals, such as zirconium and gold, have also been explored as catalysts in related transformations. mdpi.comnih.gov For instance, organozirconium reagents can add to aldehydes in the presence of a catalyst to form alcohols. mdpi.com Similarly, organometallic gold(III) complexes have been shown to catalyze the addition of water and methanol (B129727) to terminal alkynes. nih.gov

The table below summarizes some of the catalytic systems used in Grignard-type reactions for the synthesis of tertiary alcohols.

| Catalyst/Additive | Reagents | Solvent | Key Findings |

| Tetrabutylammonium chloride (NBu4Cl) / Diglyme (DGDE) | Grignard reagents, Ketones | THF | Enhances addition efficiency, minimizes enolization and reduction. organic-chemistry.orgacs.org |

| Lanthanum chloride-lithium chloride (LaCl3·2LiCl) | Grignard reagents, Ketones | THF | Effective in catalytic amounts to improve yields by activating the ketone. thieme-connect.com |

| Copper(I) with PNP ligands (W-Phos) | Linear Grignard reagents, Ketones | Not specified | Achieves high yields and excellent enantioselectivities for chiral tertiary alcohols. researchgate.net |

Chemical Reactivity and Derivatization of 3 Methylnonan 3 Ol

Alkylation Reactions of Tertiary Alcohols

Alkylation of tertiary alcohols like 3-methylnonan-3-ol presents a challenge in synthetic chemistry due to the steric hindrance around the hydroxyl group and the propensity for elimination reactions. However, recent advancements have provided methods to achieve this transformation.

One notable method involves a titanium-catalyzed radical dehydroxylative alkylation. organic-chemistry.org This approach facilitates the formation of a C-C bond by generating a tertiary carbon radical from the alcohol, which can then couple with various electrophiles. organic-chemistry.org This reaction is highly selective for tertiary alcohols, leaving primary and secondary alcohols unreacted. organic-chemistry.org The process has been shown to be effective with a range of coupling partners, including activated alkenes, allylic carboxylates, and aryl and vinyl electrophiles. organic-chemistry.org

Another approach to forming longer-chain tertiary alcohols involves the use of Grignard reagents. For instance, reacting a ketone with an appropriate Grignard reagent can yield a tertiary alcohol. sciencemadness.org While not a direct alkylation of a pre-existing tertiary alcohol, this synthetic route is fundamental in creating structures like this compound. For example, the reaction of a Grignard reagent with an ester or acid chloride can produce a tertiary alcohol after reacting with two equivalents of the Grignard reagent. uou.ac.in

Brønsted acid catalysis in the presence of nitromethane (B149229) has also been explored for Friedel-Crafts alkylation reactions with tertiary aliphatic alcohols. unistra.fr This method allows for the activation of the C(sp3)-O bond, facilitating the alkylation of various nucleophiles. unistra.fr

Oxidative Transformations of Branched Alkyl Chains

The branched alkyl chain of this compound is susceptible to oxidative transformations, although the tertiary nature of the alcohol itself makes it resistant to direct oxidation without cleavage of carbon-carbon bonds. Oxidation of the hydrocarbon chain can occur under specific conditions, potentially leading to the formation of various oxygenated products.

In biological systems or under biomimetic conditions, enzymatic oxidation can occur at various positions along the alkyl chain. For instance, the oxidation of similar long-chain alkanes and their derivatives is a known metabolic process in some microorganisms. This can lead to the introduction of hydroxyl or keto groups at different points on the nonane (B91170) chain.

The Baeyer-Villiger oxidation is a relevant transformation for ketones that could be structurally related to oxidation products of this compound. universiteitleiden.nl This reaction involves the insertion of an oxygen atom adjacent to a carbonyl group, forming an ester. While not a direct oxidation of the alcohol, it represents a potential transformation of subsequent oxidation products. universiteitleiden.nl

Nucleophilic Substitution Reactions

Nucleophilic substitution at the tertiary carbon of this compound is challenging due to steric hindrance and the poor leaving group nature of the hydroxyl group. To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. masterorganicchemistry.com

One common strategy is to protonate the alcohol with a strong acid, forming its conjugate acid. masterorganicchemistry.com This allows the departure of a neutral water molecule, a much better leaving group, to form a tertiary carbocation. masterorganicchemistry.com This carbocation can then be attacked by a nucleophile. This process typically follows an S_N1 mechanism. masterorganicchemistry.com

For example, treatment of a tertiary alcohol with hydrohalic acids (HCl, HBr, HI) can lead to the formation of the corresponding alkyl halide. masterorganicchemistry.com The reaction proceeds through an S_N1 pathway, and due to the formation of a planar carbocation intermediate, if the starting alcohol is chiral, the product will be a racemic mixture. masterorganicchemistry.com

The formation of 4-methyl-5-nonanone (B104976) can be achieved through a nucleophilic substitution reaction involving 2-methylpentanoic anhydride (B1165640) and an n-butyl nucleophilic reagent. google.com While not directly involving this compound, this demonstrates the utility of nucleophilic substitution in synthesizing related structures.

Derivatization Strategies for Analytical Methodologies

Derivatization is a common technique used in analytical chemistry to modify an analyte to improve its detection and separation characteristics. env.go.jpcdc.gov For a compound like this compound, derivatization can enhance its volatility for gas chromatography (GC) analysis and improve the sensitivity of detection. env.go.jp

Enhancement of Volatility and Detection by Chemical Modification

The hydroxyl group of this compound can be targeted for derivatization to increase its volatility and improve its chromatographic behavior. Common derivatization techniques for alcohols include silylation, acylation, and alkylation. sci-hub.sejfda-online.com

Silylation: This involves reacting the alcohol with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to form a trimethylsilyl (B98337) (TMS) ether. TMS ethers are generally more volatile and thermally stable than the parent alcohols.

Acylation: Alcohols can be converted to esters by reacting them with an acylating agent, such as an acid anhydride or an acid chloride. jfda-online.com Using fluorinated anhydrides, for instance, can introduce fluorine atoms into the derivative, which significantly enhances the response of an electron capture detector (ECD). jfda-online.com

Alkylation: This converts the alcohol into an ether.

These derivatization reactions reduce the polarity of the alcohol and can lead to better peak shapes and increased sensitivity in GC-MS analysis. jfda-online.com

Impact of Derivatization on Extraction Selectivity and Efficiency

Derivatization can also influence the selectivity and efficiency of extraction methods used to isolate this compound from a sample matrix. By altering the polarity of the analyte, derivatization can improve its partitioning into an organic solvent during liquid-liquid extraction or its adsorption onto a solid-phase extraction (SPE) sorbent.

For instance, converting the polar alcohol to a less polar derivative can enhance its extraction from an aqueous matrix into a nonpolar organic solvent like hexane. researchgate.net The choice of derivatizing reagent and extraction solvent can be optimized to maximize recovery and minimize interference from other components in the sample. mdpi.com In some cases, derivatization can be performed directly on the SPE cartridge, a technique known as solid-phase analytical derivatization (SPAD), which can streamline sample preparation. researchgate.net

The table below summarizes the impact of different derivatization strategies on the analytical methodology for alcohols like this compound.

| Derivatization Technique | Reagent Example | Effect on Volatility | Effect on Detection | Impact on Extraction |

| Silylation | BSTFA, MSTFA | Increased | Improved GC-MS performance | Enhanced extraction into nonpolar solvents |

| Acylation | Acetic Anhydride, Fluorinated Anhydrides | Increased | Enhanced ECD response (with fluorinated reagents) | Improved extraction selectivity |

| Alkylation | Alkyl Halides | Increased | Improved chromatographic properties | Can be tailored for specific extraction methods |

Biological Contexts and Biotransformation of 3 Methylnonan 3 Ol

Natural Occurrence and Biosynthesis of Branched-Chain Alcohols

Branched-chain alcohols are a diverse class of molecules produced by a wide array of organisms. Their biosynthesis is often linked to primary metabolic pathways, including amino acid and fatty acid metabolism, which are diverted to produce these specialized compounds.

Microorganisms, particularly fungi and bacteria, are significant producers of branched-chain alcohols. In yeast, such as Saccharomyces cerevisiae, these compounds, often referred to as fusel alcohols, are primarily synthesized via the Ehrlich pathway. d-nb.info This catabolic route converts branched-chain amino acids into their corresponding higher alcohols. oup.commdpi.com The process involves an initial transamination to form an α-keto acid, followed by decarboxylation to an aldehyde, and a final reduction step to the alcohol. d-nb.infooup.com

Filamentous fungi also possess the metabolic machinery to synthesize a variety of volatile organic compounds (VOCs), including branched-chain alcohols. mdpi.com For instance, fungi from the Phomopsis genus are known to produce 2-methylpropan-1-ol and 3-methylbutan-1-ol. frontiersin.org The production of these compounds is often influenced by the available carbon source, with different sugars promoting distinct VOC profiles. mdpi.com Engineered microbial systems, primarily using Escherichia coli, have also been developed to produce branched long-chain fatty alcohols for applications such as biofuels, demonstrating the modularity and adaptability of these biosynthetic pathways. d-nb.inforesearchgate.net

| Microorganism | Branched-Chain Compound Produced | Pathway/Context |

|---|---|---|

| Saccharomyces cerevisiae (Yeast) | Isoamyl alcohol, Active amyl alcohol, Isobutanol | Ehrlich Pathway (Degradation of Leucine (B10760876), Isoleucine, Valine) oup.comasm.org |

| Fusarium verticillioides | Various branched-chain alcohols | Metabolism dependent on carbon source mdpi.com |

| Phomopsis sp. | 3-methylbutan-1-ol, 2-methylpropan-1-ol | Endophytic fungal metabolism frontiersin.org |

| Xanthomonas campestris | 8-methylnonan-2-ol, 7-methylnonan-2-ol | Bacterial volatile organic compound emission beilstein-journals.orgbeilstein-journals.org |

| Engineered Escherichia coli | Branched long-chain fatty alcohols | Engineered metabolic pathways for biofuel production d-nb.info |

Pulses, such as peas, beans, and lentils, also contain a variety of volatile compounds, including branched-chain molecules that contribute to their characteristic aromas. mdpi.comresearchgate.net These compounds can be formed from the degradation of amino acids or the oxidation of unsaturated fatty acids during seed development, storage, and processing. researchgate.net While specific identification of 3-methylnonan-3-ol in these matrices is not widely reported, the presence of related structures like 3-methylbutanal (B7770604) and 3-methylbutanol suggests that pathways capable of producing branched volatiles are active. researchgate.net Related compounds such as 3-methylnonane-2,4-dione (B147431) have been identified in grapes and are considered flavor compounds. acs.org

| Food Matrix | Branched-Chain Compound Examples | Reference |

|---|---|---|

| Wine/Beer | Isoamyl alcohol, Isobutanol, Active amyl alcohol | oup.commdpi.com |

| Fermented Honey | 2-methylpropan-1-ol, 3-methylbutan-1-ol, 2-methylbutan-1-ol | mdpi.com |

| Pulses (Peas, Beans, etc.) | 3-methylbutanal, 3-methylbutanol | researchgate.net |

| Grapes ('Muscaris') | 3-methylnonane-2,4-dione | acs.org |

| Longjing Tea | (R)-(-)-1-octen-3-ol, (S)-(+)-1-octen-3-ol | researchgate.net |

Microbial Production Pathways (e.g., Fungal Metabolism)

Metabolic Pathways of Related Branched Fatty Alcohols and Acids

The metabolism of branched-chain alcohols is intrinsically linked to the broader cellular processes of fatty acid and amino acid metabolism. These pathways are responsible for both the synthesis and degradation of these molecules, playing a role in energy production and cellular homeostasis.

In mammals, dietary branched-chain aliphatic alcohols are primarily metabolized through fatty acid oxidation pathways. nih.gov Unlike their straight-chain counterparts, branched structures often require specialized enzymatic steps. The oxidation of branched-chain fatty acids, which can be derived from their corresponding alcohols, frequently occurs in peroxisomes. libretexts.orgnih.gov These organelles contain enzymes for α-oxidation, a process that removes a single carbon from the carboxyl end, which is necessary for structures with a methyl group at the beta-carbon that would otherwise block standard β-oxidation. libretexts.org Following initial processing in the peroxisome, the resulting shorter-chain fatty acids can be further oxidized in the mitochondria to generate energy. nih.gov

The interplay with energy metabolism is significant. For example, the metabolism of ethanol (B145695) increases the cellular NADH/NAD+ ratio, which can in turn inhibit the NAD+-dependent dehydrogenation steps of fatty acid oxidation, potentially leading to fat accumulation in the liver. nih.gov This highlights the sensitive balance within metabolic networks where the processing of one type of alcohol can directly impact the catabolism of fatty acids and other lipids.

The most well-characterized route for the biosynthesis of branched alcohols is the catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine. asm.org This pathway, known as the Ehrlich pathway, is prevalent in yeasts and also occurs in other microorganisms. d-nb.infowikipathways.org The pathway consists of three main steps:

Transamination : The amino group of the BCAA is transferred to an α-keto acid (like α-ketoglutarate), converting the amino acid into its corresponding branched-chain α-keto acid (BCKA). This reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs), which exist in both mitochondrial and cytosolic forms. oup.comasm.org

Decarboxylation : The BCKA is then decarboxylated by an α-keto acid decarboxylase, releasing carbon dioxide and forming a branched-chain aldehyde that is one carbon shorter than the original amino acid. d-nb.infooup.com

Reduction : Finally, the aldehyde is reduced to the corresponding branched-chain alcohol (fusel alcohol) by an alcohol dehydrogenase, a reaction that typically utilizes NADH as a cofactor. oup.com

This pathway is a major source of flavor compounds in fermented beverages and foods. mdpi.com The specific alcohol produced is determined by the starting amino acid: leucine yields isoamyl alcohol, isoleucine yields active amyl alcohol, and valine yields isobutanol. asm.org

Fatty Acid Oxidation Pathways and Energy Metabolism Interplay

Enantiomeric Specificity in Biological Systems

Chirality plays a critical role in the biological activity of many molecules, and branched-chain alcohols are no exception. The spatial arrangement of atoms in different enantiomers can lead to significantly different interactions with chiral biological receptors, such as enzymes and olfactory receptors. This specificity is evident in the distinct aromas of enantiomers and their roles as highly specific signaling molecules like insect pheromones. beekeeperstraining.com

For example, various methyl-branched secondary alcohols serve as aggregation pheromones for different species of palm weevils, with the biological activity being strictly dependent on the specific stereoisomer. beekeeperstraining.com The African palm weevil (R. phoenicis) secretes (3S,4S)-3-methyloctan-4-ol, while the Asian palm weevil (R. vulneratus) uses (4S,5S)-4-methylnonan-5-ol. beekeeperstraining.com In the context of food science, the enantiomeric distribution of chiral aroma compounds can be a marker of authenticity or processing. In Longjing tea, for example, the ratio of (R)-(-)-1-octen-3-ol to its (S)-(+) enantiomer can be used for identification purposes. researchgate.net While specific enantiomers of this compound have not been extensively studied in natural systems, the synthesis of specific enantiomers of related compounds like (R)-2-methylnonan-3-ol has been achieved for research purposes, underscoring the importance of stereochemistry in this class of molecules. mdpi.com

Mechanisms of Biological Interaction and Activity

The biological activity of this compound, like other volatile organic compounds, is rooted in its physicochemical properties which allow it to interact with cellular components. These interactions can range from non-specific physical disruptions to more targeted engagements with biological macromolecules. The following subsections detail the researched and hypothesized mechanisms through which this compound may exert its effects.

The interaction between this compound and enzymes is heavily influenced by its molecular structure. As a tertiary alcohol, the hydroxyl group is attached to a carbon atom that is bonded to three other carbon atoms. This arrangement creates significant steric hindrance around the functional group.

Steric Hindrance: This steric bulk is a critical factor in determining enzyme specificity. youtube.com Many enzymes that metabolize alcohols, such as alcohol dehydrogenases, have active sites that are structurally complementary to primary or secondary alcohols. The bulky nature of a tertiary alcohol like this compound can prevent it from fitting into these active sites, thereby rendering it resistant to oxidation by these common metabolic pathways.

Binding Affinity: While direct enzymatic processing may be limited, the compound can still interact with enzymes non-catalytically. The lipophilic nine-carbon chain can facilitate binding to hydrophobic pockets on an enzyme's surface, potentially acting as an allosteric modulator. Such binding could induce conformational changes in the enzyme, altering its affinity for its natural substrate. While research on this compound is specific, studies on the related compound 3-methylnonanoic acid indicate that its methyl group influences steric and electronic properties, which in turn affects enzyme specificity and binding within metabolic pathways. smolecule.com This suggests that the alkyl structure of this compound could similarly modulate the function of certain enzymes, even without being a direct substrate.

Table 1: Structural Features of this compound Influencing Enzyme Interaction

| Feature | Description | Implication for Enzyme Interaction |

| Tertiary Alcohol | The hydroxyl (-OH) group is on a carbon bonded to three other carbons. | Creates significant steric hindrance, likely preventing interaction with the active sites of many standard alcohol dehydrogenase enzymes. |

| Methyl Group | A methyl (-CH₃) group is located at the C-3 position. | Contributes to steric bulk and influences the molecule's overall shape and electronic properties, affecting how it fits into enzyme binding pockets. smolecule.com |

| Nonane (B91170) Chain | A nine-carbon aliphatic chain forms the backbone. | The long, non-polar chain confers lipophilicity, promoting non-specific binding to hydrophobic regions of proteins. |

The amphipathic nature of this compound, possessing both a polar hydroxyl head and a non-polar hydrocarbon tail, makes it a candidate for interacting with and disrupting cellular membranes.

Intercalation and Fluidity: As a surface-active molecule, it can intercalate into the lipid bilayer of cell membranes. The insertion of these molecules can increase the distance between phospholipid molecules, leading to a disruption of the ordered membrane structure. This can alter membrane fluidity and permeability, potentially leading to a loss of membrane integrity and leakage of cellular contents. Some volatile organic compounds are known to exert their biological effects, such as antimicrobial activity, through the disruption of cell membranes. uliege.be

Interaction with Membrane Proteins: Beyond non-specific disruption, there is evidence that similar molecules can interact specifically with membrane-bound proteins. For instance, research on the related compound (4RS, 5RS)-4-methylnonan-5-ol has shown it interacts with sensory neuron membrane proteins (SNMPs) in insects. nih.gov SNMPs are part of the CD36 family of proteins, which are involved in binding and transporting lipids and other molecules across the cell membrane. nih.gov This suggests a potential mechanism where this compound could bind to specific membrane proteins, disrupting their function in transport or signal transduction.

Direct evidence for hormonal interactions involving this compound is not established in the current scientific literature. However, hypotheses can be formulated based on the activity of structurally related compounds and the general behavior of lipophilic molecules.

Pheromonal Activity: Many alcohols of similar size and structure function as pheromones in insects, mediating communication and behavior. The compound (4RS, 5RS)-4-methylnonan-5-ol is a known pheromone component for the Asian Palm Weevil. nih.gov It is plausible that this compound could function similarly in other species, interacting with specific chemoreceptors that trigger a neuro-hormonal response.

Steroid-like Interactions: Lipophilic compounds can sometimes mimic endogenous hormones by binding to nuclear receptors. While this compound does not possess a steroid nucleus, its carbon backbone allows it to interact with hydrophobic ligand-binding domains of some receptors. Research into the related compound 3-methylnonanoic acid has noted its potential application in hormonal therapies, suggesting that this class of modified fatty acids/alcohols might have the capacity to influence hormonal systems. smolecule.com Further research is required to determine if this compound can act as an agonist or antagonist of any hormonal receptors.

Advanced Analytical Methodologies for 3 Methylnonan 3 Ol Research

Chromatographic Separation Techniques

Chromatography is a fundamental laboratory technique for the separation of mixtures. metwarebio.com The principle lies in the differential partitioning of components between a stationary phase and a mobile phase. metwarebio.com For a volatile compound like 3-Methylnonan-3-ol, both gas and liquid chromatography have potential applications.

Gas chromatography is a premier technique for the separation and analysis of volatile and thermally stable compounds. In GC, a gaseous mobile phase carries the sample through a stationary phase, typically within a long, thin capillary column. researchgate.net The separation is based on the compound's boiling point and its specific interactions with the stationary phase.

For the analysis of this compound, GC is highly suitable. The NIST (National Institute of Standards and Technology) Chemistry WebBook indicates the availability of gas chromatography data for this compound, underscoring its applicability. nist.govnist.govnist.gov The process involves injecting the sample into a heated port where it vaporizes and is swept onto the column by an inert carrier gas, such as helium or nitrogen. As the sample travels through the column, its components separate based on their affinity for the stationary phase. Compounds with lower boiling points and less interaction with the column elute faster.

The selection of the GC column is critical. A non-polar column, such as one with a dimethylpolysiloxane stationary phase, would separate compounds primarily based on their boiling points. A more polar column, like one containing polyethylene (B3416737) glycol, would provide separation based on polarity, which is particularly useful for differentiating alcohols from other functional groups. The separated components are then detected by a suitable detector, most commonly a Flame Ionization Detector (FID) or a mass spectrometer. researchgate.net

Table 1: Typical Gas Chromatography Parameters for Volatile Alcohol Analysis

| Parameter | Description | Typical Setting for this compound Analysis |

|---|---|---|

| Column Type | Capillary Column with a specific stationary phase. | DB-5 (non-polar) or WAX (polar) |

| Carrier Gas | Inert gas to move the sample through the column. | Helium or Hydrogen |

| Inlet Temperature | Heated zone to ensure rapid vaporization of the sample. | 250 °C |

| Oven Program | Temperature gradient to separate compounds with a range of boiling points. | Initial temp 40-50°C, ramp at 3-10°C/min to 250°C |

| Detector | Device to detect eluting compounds. | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), separates compounds based on their interactions with a solid stationary phase and a liquid mobile phase. metwarebio.com While GC is often preferred for volatile alcohols, LC can be a viable alternative, especially for less volatile derivatives or when analyzing complex non-volatile matrices.

Direct applications of LC for this compound are not extensively documented in readily available literature. However, methods developed for similar ketones, such as 2-Methylnonan-3-one, demonstrate the potential of reverse-phase (RP) HPLC. sielc.com In an RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.com this compound, being a moderately polar compound, would interact with the stationary phase, and its retention time could be adjusted by changing the solvent composition of the mobile phase. For mass spectrometry detection, a volatile buffer like formic acid would be used instead of phosphoric acid. sielc.com

Gas Chromatography (GC) Applications

Mass Spectrometric Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. uni-saarland.de When coupled with a separation technique like GC or LC, it provides powerful capabilities for both identifying and quantifying chemical compounds.

Electron Ionization (EI) is a hard ionization technique where high-energy electrons (typically 70 eV) bombard the sample molecule. uni-saarland.de This process ejects an electron from the molecule, forming a positively charged molecular ion (M•+). uni-saarland.deyoutube.com Due to the high energy involved, the molecular ion often has significant excess internal energy, leading to extensive fragmentation. uni-saarland.de This fragmentation pattern is highly reproducible and acts as a chemical "fingerprint," which is invaluable for structural identification and can be compared against spectral libraries like the NIST Mass Spectral Library. nist.govnih.gov

For a tertiary alcohol like this compound, the molecular ion peak (m/z 158) may be weak or entirely absent in the EI spectrum. The fragmentation is typically dominated by alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule).

Table 2: Predicted Major EI-MS Fragments of this compound

| m/z (mass-to-charge ratio) | Proposed Ion Structure / Origin | Relative Abundance |

|---|---|---|

| 158 | [C10H22O]+• (Molecular Ion) | Very Low / Absent |

| 129 | [M - C2H5]+ (Loss of ethyl group) | High |

| 73 | [M - C6H13]+ (Loss of hexyl group) | High |

| 140 | [M - H2O]+• (Loss of water) | Moderate |

| 59 | [C3H7O]+ | Moderate |

Note: Relative abundance is predicted based on typical fragmentation of tertiary alcohols.

Chemical Ionization (CI) is a soft ionization technique that results in less fragmentation compared to EI. uni-saarland.de This is particularly advantageous when the molecular ion is not observed in the EI spectrum, as CI often produces a prominent protonated molecule, [M+H]+. uni-saarland.de In CI, a reagent gas (e.g., methane, isobutane, or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is first ionized by electrons, and these primary ions then react with neutral reagent gas molecules to form secondary ions, which in turn ionize the analyte molecules through proton transfer or adduction. uni-saarland.de

The choice of reagent gas is critical for optimizing the analysis. The "softness" of the ionization depends on the proton affinity of the reagent gas relative to the analyte.

Methane (CH4) : A common CI reagent gas that provides relatively energetic ionization, which can still cause some fragmentation.

Isobutane (C4H10) : Provides a gentler ionization than methane, leading to less fragmentation.

Ammonia (NH3) : A very "soft" reagent gas that often forms an ammonium (B1175870) adduct [M+NH4]+ and is useful for highly labile compounds.

Methanol (B129727) (CH3OH) : In research on related compounds like 3-methyl-2,4-nonanedione in wine, methanol has been used as a reagent gas in GC-MS-CI analysis, demonstrating its utility for achieving high sensitivity and a stable signal for quantification. researchgate.net

Optimizing the reagent gas allows the analyst to control the degree of fragmentation, ensuring the generation of a strong molecular ion signal for accurate molecular weight determination while potentially generating some structurally informative fragments.

Tandem Mass Spectrometry, or MS/MS, is a powerful technique that involves two stages of mass analysis to provide unambiguous structural information and enhance selectivity in complex mixtures. researchgate.net In an MS/MS experiment, a specific precursor (or parent) ion is selected in the first mass analyzer. This selected ion is then passed into a collision cell, where it is fragmented by collision-induced dissociation (CID) with an inert gas (like argon or nitrogen). The resulting product (or daughter) ions are then analyzed by the second mass analyzer. researchgate.net

For this compound, an MS/MS analysis would typically proceed as follows:

Ionization, likely using a soft method like CI to generate a stable protonated molecule [M+H]+ (m/z 159).

The first mass analyzer selects only the ions with m/z 159.

These selected ions are fragmented in the collision cell. The fragmentation would likely involve the loss of water (H2O) and the loss of various alkyl chains.

The second mass analyzer scans the resulting product ions.

This technique, also known as Selected Reaction Monitoring (SRM) when specific transitions are monitored, is highly specific and sensitive. It allows for the confident identification of a compound even when it co-elutes with other interfering substances, making it an invaluable tool for trace-level quantification and structural confirmation. researchgate.net

Chemical Ionization (CI) Mass Spectrometry and Reagent Gas Optimization

Hyphenated Techniques for Comprehensive Profiling

Hyphenated analytical methods, which combine two or more techniques, are powerful tools for the analysis of volatile and semi-volatile compounds like this compound. They offer enhanced separation and detection capabilities, which are essential for complex sample analysis.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds. uniud.it In GC-MS, the sample is vaporized and separated into its components in the gas chromatograph, and then the individual compounds are identified by the mass spectrometer based on their mass-to-charge ratio. uniud.it This method has been widely applied in the analysis of aroma components in various products. mfd.org.mk

Headspace-solid phase microextraction (HS-SPME) coupled with GC-MS offers a solvent-free, rapid, and sensitive approach for extracting and concentrating volatile and semi-volatile compounds from a sample's headspace before GC-MS analysis. nih.govfrontiersin.orgscielo.org.pe This technique is particularly useful for analyzing volatile organic compounds (VOCs) in food and beverage samples. nih.govunicam.it The choice of SPME fiber is critical for optimal extraction efficiency, with different fiber coatings exhibiting varying affinities for different types of compounds. scielo.org.pe For instance, a study on Myrciaria jabuticaba fruit found that a CAR/PDMS fiber provided better extraction of volatile compounds compared to a DVB/CAR/PDMS fiber. scielo.org.pe

The conditions for HS-SPME, such as extraction time, temperature, and the addition of salt, are optimized to maximize the recovery of target analytes. frontiersin.orgscielo.org.pe For example, in the analysis of dry-cured ham, optimal conditions were found to be a 60-minute equilibration and extraction at 70°C. frontiersin.org

The following table summarizes typical GC-MS and HS-SPME-GC-MS parameters used in the analysis of volatile compounds, which would be applicable for this compound.

| Parameter | GC-MS | HS-SPME-GC-MS |

| Sample Introduction | Direct injection of extract | Headspace sampling with SPME fiber |

| Typical Column | HP-5MS capillary column nih.gov | HP-5MS capillary column nih.gov |

| Oven Temperature Program | e.g., 40°C for 2 min, then ramped to 300°C mst.dk | e.g., 35°C for 3 min, ramped to 220°C nih.gov |

| Carrier Gas | Helium nih.govmst.dk | Helium nih.gov |

| Ionization Mode | Electron Ionization (EI) nist.gov | Electron Ionization (EI) nist.gov |

| Detection | Mass Spectrometer (full scan or SIM mode) | Mass Spectrometer (full scan or SIM mode) |

This table presents generalized parameters. Specific conditions may vary depending on the sample matrix and analytical goals.

While GC-MS is ideal for volatile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the analysis of more polar and less volatile metabolites. Although direct analysis of this compound by LC-MS/MS is less common due to its volatility, this technique becomes relevant when analyzing its potential polar metabolites or when derivatization is employed to enhance its detection. nih.gov LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex biological matrices. The use of tandem mass spectrometry (MS/MS) allows for specific fragmentation of the parent ion, which increases the confidence in compound identification. nih.gov

GC-MS and HS-SPME-GC-MS in Volatile Compound Analysis

Sample Preparation and Enrichment Strategies

Effective sample preparation is a critical step to isolate and concentrate this compound from the sample matrix, thereby improving the accuracy and sensitivity of the analysis. sigmaaldrich.com

Solid Phase Extraction (SPE) is a widely used sample preparation technique for purifying and concentrating analytes from a liquid sample by passing it through a solid sorbent. sigmaaldrich.comthermofisher.com The choice of SPE sorbent depends on the properties of the analyte and the matrix. For a moderately non-polar compound like this compound, a reversed-phase sorbent such as C18 would be a suitable choice. hawach.com

The general steps in an SPE procedure are:

Conditioning: The sorbent is prepared with a solvent to ensure effective interaction with the analyte. thermofisher.com

Sample Loading: The sample is passed through the sorbent, where the analyte is retained. thermofisher.com

Washing: Interfering compounds are removed by washing the sorbent with a specific solvent. thermofisher.com

Elution: The analyte of interest is recovered from the sorbent using an appropriate elution solvent. thermofisher.com

The following table outlines different types of SPE cartridges and their applications. hawach.com

| SPE Cartridge Type | Sorbent Polarity | Retention Mechanism | Best For |

| Normal Phase | Polar | Polar interactions | Polar compounds in non-polar matrices |

| Reversed Phase | Non-polar | Hydrophobic interactions | Non-polar/moderate compounds in water |

| Ion-Exchange | Charged | Ionic interactions | Charged analytes (acids/bases) |

Derivatization is a chemical modification process used to convert an analyte into a product with improved chromatographic or detection properties. researchgate.net For alcohols like this compound, derivatization can increase volatility for GC analysis or introduce a chromophore or fluorophore for enhanced detection in LC analysis. gla.ac.uk

For GC analysis, silylation is a common derivatization technique for compounds containing hydroxyl groups. In LC-MS/MS analysis, derivatization can be employed to improve ionization efficiency and, consequently, sensitivity. nih.gov For example, reagents that introduce a permanent positive charge can significantly enhance the signal in electrospray ionization (ESI) mass spectrometry. nih.gov

A study on the analysis of carbonyl compounds in wine utilized derivatization with O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) (PFBHA) within the SPE cartridge itself, a technique known as on-column derivatization. researchgate.net This approach streamlines the sample preparation process.

Solid Phase Extraction (SPE) Techniques

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Mass spectrometry (MS), particularly when coupled with GC, provides information about the molecular weight and fragmentation pattern of the compound. The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound, with a prominent peak observed at an m/z of 73. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show a characteristic broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group. nist.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are valuable for the unambiguous structural confirmation of this compound. spectrabase.com

The following table summarizes key spectroscopic data for this compound.

| Spectroscopic Technique | Key Features for this compound |

| Mass Spectrometry (GC-MS) | Molecular Ion Peak (if observed), Fragmentation pattern with a top peak at m/z 73. nih.gov |

| Infrared (IR) Spectroscopy | Broad O-H stretch characteristic of an alcohol. nist.gov |

| ¹³C NMR Spectroscopy | Distinct signals for each unique carbon atom in the structure. spectrabase.com |

| ¹H NMR Spectroscopy | Signals corresponding to the different types of protons, with chemical shifts and splitting patterns providing structural information. |

This table provides a summary of expected spectroscopic features. Actual spectra can be found in chemical databases such as PubChem and the NIST WebBook. nih.govnist.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique essential for the detailed structural elucidation of organic molecules, including the stereochemical analysis of chiral compounds like this compound. As this compound possesses a chiral center at the C3 carbon, it exists as a racemic mixture of two enantiomers, (R)-3-methylnonan-3-ol and (S)-3-methylnonan-3-ol.

While standard ¹H and ¹³C NMR can confirm the basic connectivity of the molecule, advanced NMR methods are required to differentiate between these stereoisomers. Techniques such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are employed. When these chiral auxiliaries interact with the enantiomers of this compound, they form diastereomeric complexes. These complexes exhibit distinct NMR spectra, allowing for the quantification of enantiomeric excess and the potential assignment of absolute configuration.

Furthermore, two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in unequivocally assigning all proton and carbon signals in the spectrum of this compound, confirming the precise arrangement of atoms within the molecule.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key analytical method used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. spectroscopyonline.com The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as a tertiary alcohol. nist.gov

The analysis of the IR spectrum for this compound allows for the definitive identification of its key functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance in this compound |

| O-H (Alcohol) | 3600 - 3200 | Broad, strong absorption |

| C-H (Alkyl) | 3000 - 2850 | Strong, sharp absorptions |

| C-O (Alcohol) | 1260 - 1000 | Moderate to strong absorption |

Applications and Potential Research Areas for 3 Methylnonan 3 Ol

Role as a Chiral Building Block in Organic Synthesis

While direct applications of 3-methylnonan-3-ol as a chiral building block are not prominent in existing literature, the utility of similar chiral molecules in stereoselective organic synthesis is well-established. sigmaaldrich.com Chiral alcohols and their derivatives are fundamental components for creating complex, enantioenriched molecules. sigmaaldrich.com

Research on related compounds highlights this potential:

4-Methylnonan-3-ol , a structural isomer, is considered a valuable chiral building block, with its structure aligning with intermediates used in the synthesis of antibiotics. vulcanchem.com

3-Methylnonanoic acid , the corresponding carboxylic acid, serves as a chiral building block for developing pharmaceuticals and specialty chemicals. smolecule.com This acid can be reduced to yield 3-methylnonan-1-ol, another structural isomer of the target compound. smolecule.com

The synthesis of (R)-4-methylnonan-1-ol , the sex pheromone of the yellow mealworm, has been achieved from other chiral precursors, demonstrating the importance of such methylated, medium-chain alcohols in creating biologically active molecules. researchgate.net

The presence of a chiral center at the C3 position makes this compound a candidate for similar applications, potentially serving as a precursor or intermediate in asymmetric synthesis. sigmaaldrich.comvulcanchem.com Further investigation is needed to explore its efficacy as a resolving agent or a starting material for more complex chiral structures.

Utility as a Model Compound for Metabolic Studies

Direct metabolic studies on this compound are scarce. However, research on analogous compounds provides a framework for its potential utility in this area. The presence of a methyl branch influences how such molecules are processed in biological systems. smolecule.com

Key findings from related compounds include:

3-Methylnonanoic acid is utilized as a model compound to investigate fatty acid metabolism and the interactions of enzymes. smolecule.com Its structure allows it to bind selectively to certain enzymes within fatty acid oxidation pathways, thereby affecting energy production. smolecule.com

3-Methylpentan-3-ol , a shorter-chain tertiary alcohol, is classified as a fatty alcohol lipid molecule and has been identified in various food items. foodb.cahmdb.ca Its presence suggests it is part of natural metabolic pathways.

The related hydrocarbon 3-methylnonane has been identified in the metabolic profiles of roasted germinated sunflower seeds during storage, indicating its relevance in the context of food science and lipid oxidation. cabidigitallibrary.org

Given these precedents, this compound could serve as a valuable model to study the metabolism of branched-chain fatty alcohols, explore enzyme specificity, and understand how such structures influence metabolic regulation. smolecule.com

Investigation in Pharmaceutical Precursor Development

The potential of this compound as a pharmaceutical precursor is inferred from studies on closely related molecules. The specific stereochemistry and branching of such compounds can be crucial for biological activity. smolecule.com

Research into 3-methylnonanoic acid explores its potential as a precursor for drug development, with a particular focus on hormonal therapies. smolecule.com

The structure of the isomer 4-methylnonan-3-ol is noted for its alignment with chiral intermediates used in the synthesis of advanced antibiotics like cresomycin. vulcanchem.com Methodologies such as TiCl₄-mediated conjugate additions and syn-aldol reactions, which are adaptable to this class of alcohols, are employed to construct complex pharmaceutical molecules stereoselectively. vulcanchem.com

These examples suggest that this compound could be a target for investigation in the development of new therapeutic agents, where its specific three-dimensional structure could be leveraged for targeted biological interactions.

Contributions to Flavor Chemistry Research

While this compound itself is not widely documented as a flavor compound, its structural relatives are significant in flavor and aroma chemistry, particularly in food and beverages.

The related ketone, 3-methyl-2,4-nonanedione (MND) , is a well-researched flavor marker. It is strongly associated with the premature aging aroma in red wines, contributing notes of dried-fruit and prune as it degrades fresh fruit flavors. researchgate.netresearchgate.net In oxidized soybean oil, MND has been investigated for its potential contribution to "reversion flavor," described as having a straw-like and fruity odor. researchgate.net

The hydrocarbon 3-methylnonane has been identified as a volatile compound in roasted germinated sunflower seeds and has been reported in plants such as Angelica gigas and Hypericum perforatum. cabidigitallibrary.orgnih.gov

The shorter-chain analog 3-methylpentan-3-ol is described as having a fruity, green, and leafy taste and is found in bell peppers. foodb.cahmdb.ca

The table below summarizes the research findings on compounds structurally related to this compound in flavor chemistry.

| Compound Name | Research Context | Described Flavor/Aroma Contribution | Source(s) |

| 3-Methyl-2,4-nonanedione (MND) | Aged Red Wines | Prune, dried-fruit, anise, fig, rancid (concentration-dependent) | researchgate.netresearchgate.net |

| 3-Methyl-2,4-nonanedione (MND) | Oxidized Soybean Oil | Straw-like, fruity | researchgate.net |

| 3-Methylnonane | Roasted Sunflower Seeds | Identified as a volatile hydrocarbon component | cabidigitallibrary.org |

| 3-Methylnonane | Natural Occurrence | Found in Angelica gigas and Hypericum perforatum | nih.gov |

| 3-Methylpentan-3-ol | Food Analysis | Fruity, green, leafy | foodb.cahmdb.ca |

These findings suggest that this compound warrants sensory evaluation to determine its own potential flavor profile and contribution to the aroma of various foods and other products.

Environmental Occurrence and Bioremediation Studies

Information regarding the environmental presence and bioremediation of this compound is limited. However, the occurrence of its related hydrocarbon, 3-methylnonane , has been documented in the essential oils of certain plants, specifically Angelica gigas and Hypericum perforatum (St. John's Wort). nih.gov This indicates that related C10 branched alkanes exist in the natural environment.

Bioremediation studies have not specifically targeted this compound. Research in this field tends to focus on broader classes of contaminants. For instance, various bacterial strains, such as those from the Bacillus genus, have been evaluated for their ability to degrade complex industrial effluents like textile dyes. researchgate.net Similarly, fungi have been investigated for their potential to remediate pesticide-related compounds like benzonitrile. researchgate.net While these studies establish general principles of bioremediation, the specific fate of this compound in the environment and its susceptibility to microbial degradation remains an open area for research.

Broader Industrial and Academic Research Implications

Beyond the specific applications outlined, this compound has relevance in broader research contexts.

Physicochemical Modeling: The compound has been included in datasets for developing Quantitative Structure-Property Relationship (QSPR) models. acs.org Specifically, it was used as part of a dataset to predict fuel properties like flash points and cetane numbers for compounds likely to be found in alternative jet and diesel fuels, such as hydrocarbons, alcohols, and esters. acs.org This highlights its utility as a data point in computational chemistry for creating predictive models for industrial applications.

Chemical Inventories: this compound is listed on the Australian Inventory of Industrial Chemicals. nih.gov However, it was noted as not being commercially active in Australia and therefore not considered for in-depth evaluation, which provides an insight into its current industrial-scale use. nih.gov

The collective research on related compounds suggests several avenues for future academic inquiry. Formal investigation into its stereoselective synthesis, its potential as a metabolic tracer, and a comprehensive sensory analysis could clarify its value in organic chemistry, biochemistry, and food science.

Q & A

Q. What are the common synthetic routes for preparing 3-Methylnonan-3-ol, and what experimental conditions are critical for success?

Synthesis typically involves catalytic hydrogenation of alkynol precursors (e.g., 3-Methyl-1-penten-4-yn-3-ol) using palladium-based catalysts under controlled hydrogen pressure . Key parameters include solvent selection (e.g., ethanol or THF), temperature (25–50°C), and catalyst loading (1–5% Pd/C). Side reactions like over-hydrogenation or isomerization can be mitigated by optimizing reaction time and catalyst modifiers (e.g., quinoline for Lindlar catalysts) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are standard. GC-MS identifies volatile impurities, while ¹³C NMR confirms stereochemistry at the tertiary alcohol center. Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy . For non-volatile samples, high-performance liquid chromatography (HPLC) with refractive index detection is recommended .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. Work in a fume hood to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services. Flammability risks require grounding equipment and avoiding ignition sources .

Advanced Research Questions

Q. How can reaction yields of this compound be optimized in multi-step syntheses?

Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in precursor reactions .

- Catalyst tuning : Ligand-modified Pd nanoparticles improve selectivity in hydrogenation steps .

- Temperature gradients : Stepwise heating (e.g., 30°C → 60°C) minimizes side-product formation during cyclization . Kinetic studies via in-situ FTIR or Raman spectroscopy help identify rate-limiting steps .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., boiling points) for this compound?

Discrepancies often arise from impurities or measurement techniques. Researchers should:

Q. How does the stereochemistry of this compound influence its biological interactions?

Molecular docking and MD simulations reveal that the tertiary alcohol group forms hydrogen bonds with enzymes like lipoxygenases. Enantiomeric purity (e.g., R vs. S configurations) affects binding affinity, which can be assessed via chiral HPLC or enzymatic assays .

Q. What advanced analytical techniques elucidate degradation pathways of this compound under oxidative conditions?

Accelerated stability studies using LC-QTOF-MS identify degradation products like ketones or carboxylic acids. Isotopic labeling (e.g., ¹⁸O) traces oxygen incorporation during oxidation. Reaction mechanisms are further clarified using EPR spectroscopy to detect free radicals .

Data Analysis and Interpretation

Q. How should researchers address empirical contradictions in bioactivity studies of this compound derivatives?

Contradictions may stem from assay variability (e.g., cell line differences) or compound stability. Solutions include:

- Meta-analysis of published data with strict inclusion criteria .

- Dose-response validation across multiple models (e.g., in vitro vs. ex vivo).

- Stability profiling (e.g., pH, temperature) to identify degradation-linked false negatives .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.